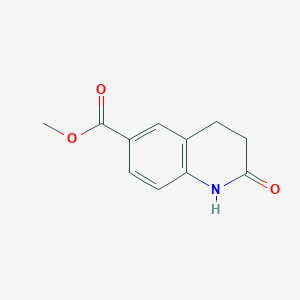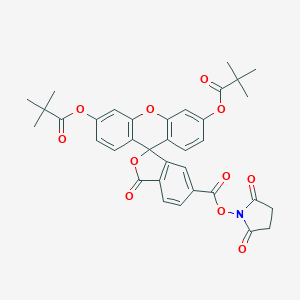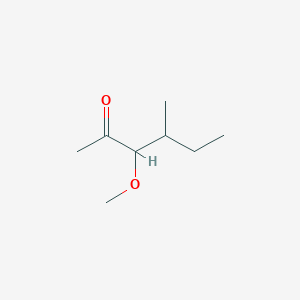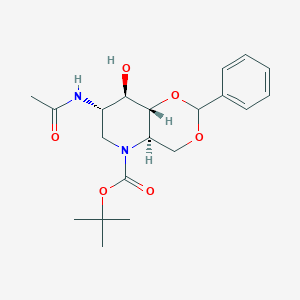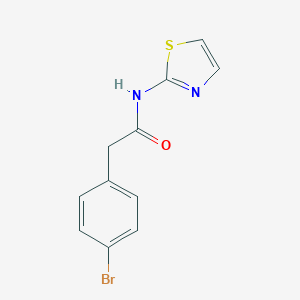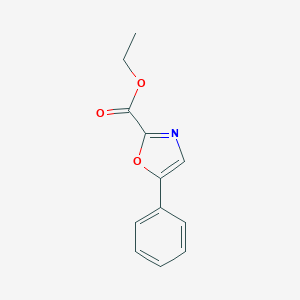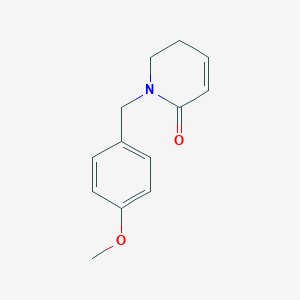![molecular formula C19H24O6 B171346 Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate CAS No. 142733-60-6](/img/structure/B171346.png)
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is a chemical compound with the molecular formula C19H24O6 . It has a molecular weight of 348.4 . The compound appears as a yellow solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H24O6/c1-3-22-16(20)19(17(21)23-4-2)10-18(11-19)12-24-15(25-13-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.Physical And Chemical Properties Analysis
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate is a yellow solid . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación
Crystal Structure Analysis
Research on similar compounds to Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate includes the study of their crystal structures. For example, the crystal structure of diethyl-1-isobutyl-9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4,5]decane-6,8-dicarboxylate, a compound with structural similarities, was determined through X-ray crystallography, highlighting the method's utility in understanding the molecular configuration of such complex compounds (Magerramov et al., 2013).
Application in Spiro Compound Synthesis
Spiro compounds, including those with tetrahydrofuran rings, are of interest in chemical research. A study on the synthesis of related spiro compounds provided insights into the methodologies for creating complex structures, which can be applicable in designing new compounds with specific properties (Wasson et al., 1963).
Use in Insect Pheromone Research
Spiroacetals, a group of compounds related to Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate, have been identified in insect secretions and pheromones. Research in this area helps understand insect behavior and can lead to the development of pheromones for agricultural applications (Francke & Kitching, 2001).
Role in Organic Synthesis and Polymerization
Research on similar spiro compounds includes their role in organic synthesis and polymerization processes. For instance, studies on the synthesis of various derivatives of cyclohexane-1,3-dicarboxylates, which are structurally similar to Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate, explore their characteristics and potential applications in creating new materials (Ismiyev et al., 2013).
Implications in Photoinitiated Polymerization
Further studies have investigated the photoinitiated cationic polymerization of similar spiro compounds. Such research contributes to the development of novel materials with specific properties, particularly in the field of polymer chemistry (Bolln et al., 1996).
Safety And Hazards
Propiedades
IUPAC Name |
diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O6/c1-3-22-16(20)19(17(21)23-4-2)10-18(11-19)12-24-15(25-13-18)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSMYZADTHVDKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2(C1)COC(OC2)C3=CC=CC=C3)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20300913 |
Source


|
| Record name | diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate | |
CAS RN |
142733-60-6 |
Source


|
| Record name | diethyl 7-phenyl-6,8-dioxaspiro[3.5]nonane-2,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20300913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

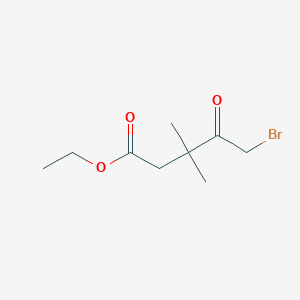
![3-Methylfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B171267.png)




